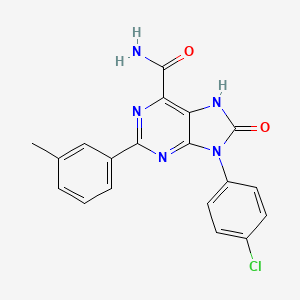

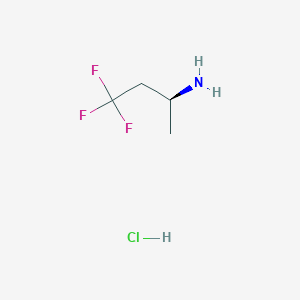

(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride, commonly known as TFBTA hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research due to its potential pharmacological properties. TFBTA hydrochloride is a derivative of butan-2-amine, and its chemical structure includes a trifluoromethyl group, which is known to enhance the bioactivity of compounds.

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

Pigza, Quach, and Molinski (2009) presented a method for synthesizing valuable fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluorobutanoic acid. This process involves a series of steps like conversion to a chiral oxazoline and SeO2-promoted oxidative rearrangement, highlighting the chemical versatility of trifluorobutanoic acid derivatives (Pigza, Quach, & Molinski, 2009).

Asymmetric Synthesis of Amino Acids

Han et al. (2019) disclosed a method for the large-scale preparation of enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid, demonstrating the compound's importance in bioisostere drug design. This synthesis involves a recyclable chiral auxiliary and forms the N-Fmoc derivative of the amino acid (Han et al., 2019).

C-H Bond Functionalization

Wangweerawong, Bergman, and Ellman (2014) reported the asymmetric intermolecular addition of non-acidic C–H bonds to imines, using a N-perfluorobutanesulfinyl imine substituent. This method achieved high enantioselectivity and led to the production of amine hydrochlorides, indicating the potential of (2S)-4,4,4-trifluorobutan-2-amine in asymmetric synthesis (Wangweerawong, Bergman, & Ellman, 2014).

Synthesis of Amines and Amino Acids

Other studies have focused on the synthesis of various amines and amino acids using derivatives of (2S)-4,4,4-trifluorobutan-2-amine. These include the synthesis of trifluoromethylated amines and amino acids (Lebouvier et al., 2002), the development of efficient enantioselective synthesis methods (Jiang, Qin, & Qing, 2003), and the preparation of amidines using trihaloethyl imidates (Caron, Wei, Douville, & Ghosh, 2010).

properties

IUPAC Name |

(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8F3N.ClH/c1-3(8)2-4(5,6)7;/h3H,2,8H2,1H3;1H/t3-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNUPCHYIHXMCLJ-DFWYDOINSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CC(F)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.57 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-4,4,4-trifluorobutan-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-Methoxy-3-(methoxymethyl)phenyl]ethanone](/img/structure/B2802620.png)

![Spiro[bicyclo[2.2.1]heptane-2,3'-cyclobutane]-1'-ylmethanamine;hydrochloride](/img/structure/B2802622.png)

![2-(4,5-Dimethylthiazol-2-yl)-1-(2-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2802626.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(4-chlorophenyl)acetamide](/img/structure/B2802631.png)

![4-[(2-Chloropyridin-3-yl)sulfonyl]-1-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B2802634.png)

![N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide](/img/structure/B2802636.png)

![1-[5-(2-hydroxyphenyl)-3'-methyl-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]ethan-1-one](/img/structure/B2802637.png)